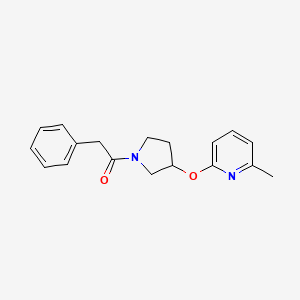

1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone

Description

Properties

IUPAC Name |

1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-14-6-5-9-17(19-14)22-16-10-11-20(13-16)18(21)12-15-7-3-2-4-8-15/h2-9,16H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITMUUMOHMUZRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. The use of automated reactors and advanced purification methods ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Structural Features

The target compound’s unique pyrrolidinyl ether and 6-methylpyridin-2-yl groups differentiate it from analogs. Key structural comparisons include:

Physical Properties

Melting points and spectroscopic data highlight differences in crystallinity and functional groups:

Research Findings and Data Tables

Key Structural Analogs and Properties

Biological Activity

1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone, a compound featuring a complex structure with multiple heterocycles and functional groups, has garnered attention for its potential biological activities. Its molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen. This article explores the biological activity of this compound, focusing on its mechanisms, potential applications, and relevant case studies.

Structural Characteristics

The compound's unique structure includes:

- Pyrrolidine ring : A five-membered ring containing nitrogen.

- Pyridine rings : Contributing to its reactivity and interaction with biological targets.

- Ketone group : Essential for its biological activity.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone | Similar core structure but lacks methyl group | Simpler structure without methyl substitution |

| 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-ylthio)ethanone | Similar structure but different pyridine positioning | Variation in biological activity due to positional change |

The mechanism of action for this compound involves interactions with specific enzymes or receptors, potentially altering their activity. The compound may act as an enzyme inhibitor, similar to other compounds in its class, although specific targets and pathways require further investigation.

Biological Activity

Research indicates that compounds with structural similarities to this compound exhibit various biological activities, including:

- Antimicrobial Properties : Some derivatives show effectiveness against bacterial strains.

- Anticancer Activity : Certain analogs have demonstrated inhibition of cell proliferation in cancer cell lines.

- Enzyme Inhibition : Potential as an inhibitor for enzymes involved in metabolic pathways.

Case Studies

- Anticancer Activity : A study involving chloroethyl pyrimidine nucleosides indicated significant inhibition of cell proliferation in the A431 vulvar epidermal carcinoma cell line. This suggests a possible pathway for further research into the anticancer properties of related compounds .

- Antimicrobial Evaluation : Research on ferrocene-pyrimidine conjugates showed promising antiplasmodial activities against Plasmodium falciparum, indicating that derivatives of pyridine-containing compounds can serve as effective antimicrobial agents .

Future Directions

Further research is essential to fully elucidate the biological activity of this compound. Key areas for future investigation include:

- In vivo Studies : To assess the efficacy and safety profile.

- Mechanistic Studies : To identify specific molecular targets.

- Structure–Activity Relationship (SAR) Analysis : To optimize the compound's design for enhanced biological activity.

Q & A

Basic Question: What are the optimal synthetic routes for 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone, and how can reaction yields be maximized?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including pyrrolidine ring formation, pyridine substitution, and ketone functionalization. Key steps include:

- Pyrrolidine ring cyclization : Precursors like γ-amino alcohols or ketones are cyclized under basic conditions (e.g., K₂CO₃ in DMF at 150°C) to form the pyrrolidine backbone .

- Pyridyloxy group introduction : Nucleophilic substitution or Mitsunobu reactions are used to attach the 6-methylpyridin-2-yl-oxy moiety, requiring anhydrous conditions and catalysts like triphenylphosphine .

- Ketone functionalization : Friedel-Crafts acylation or Grignard reactions may be employed for phenylethanone attachment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.